molecular formula C12H19NO4 B1490301 4-(cyclopropyl(tetrahydro-2H-pyran-4-yl)amino)-4-oxobutanoic acid CAS No. 2097998-91-7

4-(cyclopropyl(tetrahydro-2H-pyran-4-yl)amino)-4-oxobutanoic acid

Cat. No.: B1490301
CAS No.: 2097998-91-7
M. Wt: 241.28 g/mol
InChI Key: CLLHNRUNZFVEAQ-UHFFFAOYSA-N
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Description

4-(cyclopropyl(tetrahydro-2H-pyran-4-yl)amino)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C12H19NO4 and its molecular weight is 241.28 g/mol. The purity is usually 95%.
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Biological Activity

4-(cyclopropyl(tetrahydro-2H-pyran-4-yl)amino)-4-oxobutanoic acid (CPTA) is a compound of interest in medicinal chemistry due to its potential pharmacological activities. This article reviews the biological activity of CPTA, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant case studies.

CPTA has the molecular formula C12_{12}H19_{19}NO4_4 and a molecular weight of 241.28 g/mol. Its structural characteristics contribute to its biological activity, particularly in interactions with various biological targets.

PropertyValue
Molecular FormulaC12_{12}H19_{19}NO4_4
Molecular Weight241.28 g/mol
Density1.36 g/cm³ (predicted)
SolubilityDMSO: 108.5 mg/mL
pKa13.45 (predicted)

Antimicrobial Activity

CPTA and its derivatives have shown significant antimicrobial properties. A study on related compounds demonstrated that various amide derivatives of 4-oxobutanoic acid exhibited potent antifungal and antibacterial activities. For instance:

  • Compound 2 : 96.5% inhibition against Aspergillus fumigatus.
  • Compound 6 : 93.7% inhibition against Helminthosporium sativum.
  • Compound 3 : 37.6% inhibition against Bacillus subtilis.

These results indicate that modifications to the oxobutanoic acid structure can enhance antimicrobial efficacy .

Anti-inflammatory Activity

CPTA's anti-inflammatory potential has been explored through its interaction with key inflammatory pathways. Research indicates that compounds similar to CPTA can inhibit the activity of pro-inflammatory cytokines, thereby reducing inflammation in various models. Specifically, studies have shown that the inhibition of the TGF-β receptor (ALK5), which plays a crucial role in fibrotic diseases, suggests a pathway through which CPTA could exert anti-inflammatory effects .

Anticancer Activity

The anticancer properties of CPTA are particularly promising. A novel series of derivatives demonstrated significant inhibition of tumor growth in xenograft models when administered orally at doses of 30 mg/kg. The mechanism involves specific inhibition of ALK5, which is implicated in cancer progression . The following table summarizes the IC50 values for selected compounds related to CPTA:

CompoundTargetIC50 (nM)
Compound 8hALK525
Compound ACancer Cell Line74.6

Case Studies

  • Antimicrobial Efficacy : A study synthesized various amide derivatives from chiral oxobutanoic acids and evaluated their antimicrobial activities, highlighting the importance of structural modifications for enhanced efficacy .
  • Cancer Treatment : Research on ALK5 inhibitors revealed that specific derivatives could significantly reduce tumor growth without notable toxicity, indicating their potential as therapeutic agents against cancer .

Properties

IUPAC Name

4-[cyclopropyl(oxan-4-yl)amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c14-11(3-4-12(15)16)13(9-1-2-9)10-5-7-17-8-6-10/h9-10H,1-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLLHNRUNZFVEAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(C2CCOCC2)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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